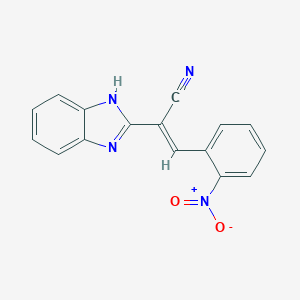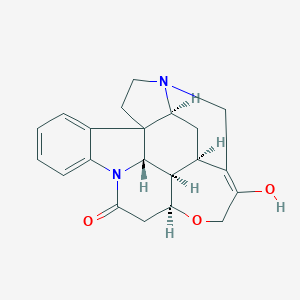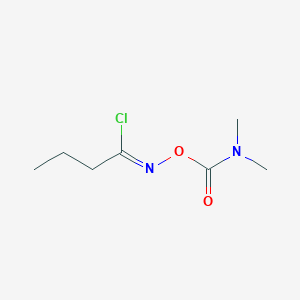
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BINPA and has been synthesized using different methods. The aim of
作用機序
The mechanism of action of BINPA is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
BINPA has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the advantages of using BINPA in lab experiments is its ease of synthesis. It can be synthesized using a simple reaction at room temperature. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using BINPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of BINPA. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of BINPA and its potential use in cancer therapy. Furthermore, more research is needed to explore the potential uses of BINPA in other fields such as organic electronics and material science.
Conclusion
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile is a chemical compound that has potential applications in various fields. Its ease of synthesis and low toxicity make it a promising compound for further study. The scientific research on BINPA has shown its potential use in cancer therapy, detection of metal ions, and material science. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
合成法
The synthesis of BINPA involves the reaction of 2-aminobenzimidazole and 2-nitrobenzaldehyde in the presence of acetonitrile. The reaction takes place at room temperature and is catalyzed by a base. The product is obtained in good yield and can be purified using column chromatography.
科学的研究の応用
BINPA has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and can inhibit the growth of cancer cells. Additionally, BINPA has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been studied for its potential use as a material for organic electronics.
特性
CAS番号 |
131263-08-6 |
|---|---|
分子式 |
C16H10N4O2 |
分子量 |
290.28 g/mol |
IUPAC名 |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10N4O2/c17-10-12(9-11-5-1-4-8-15(11)20(21)22)16-18-13-6-2-3-7-14(13)19-16/h1-9H,(H,18,19)/b12-9+ |
InChIキー |
YGLWLRRYYPGJDG-FMIVXFBMSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
同義語 |
(Z)-2-(1H-benzoimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)



![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

